molecular formula C17H19NO4S B2845124 Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 107113-09-7

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2845124
CAS No.: 107113-09-7
M. Wt: 333.4
InChI Key: RHMYLSCYCYSANN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxybenzamido group, and two methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

    Attachment of the Methoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-methoxybenzoyl chloride in the presence of a base to form the amide linkage.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    This compound: Similar structure but with different substituents on the thiophene ring.

    2-Aminothiazole-4-carboxylate: Contains a thiazole ring instead of a thiophene ring, with different biological activities.

    Ethyl 2-aminothiazole-4-carboxylate: Similar ester group but with an amino group instead of the methoxybenzamido group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H21N O4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=C(SC(=C1C)C)N(C(=O)C2=CC=C(C=C2)OC)C

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
  • Dimethyl Group Introduction : Alkylation reactions are used to introduce the dimethyl groups.
  • Attachment of the Benzamide Group : The 4-methoxybenzamide group is introduced via acylation reactions.
  • Esterification : The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines such as L1210 and others. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cells.

StudyCell LineIC50 (µM)Mechanism
L121010Apoptosis induction
MCF715Cell cycle arrest
A54912ROS generation

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : It can interact with various receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Oxidative Stress : The compound has been shown to increase reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antitumor Efficacy :
    • In a study conducted on L1210 leukemia cells, this compound exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxicity.
    • The study highlighted that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining.
  • Mechanistic Insights :
    • Another research focused on the mechanism revealed that the compound activates caspase pathways leading to apoptosis in breast cancer cells (MCF7). The study reported that treatment resulted in G1 phase cell cycle arrest.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYLSCYCYSANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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